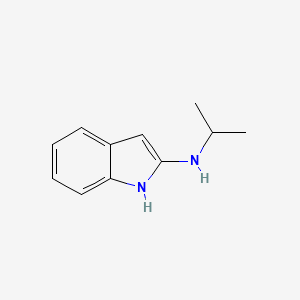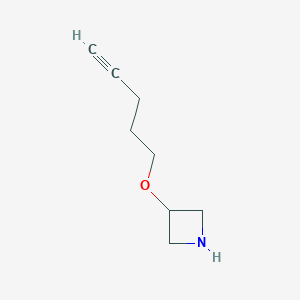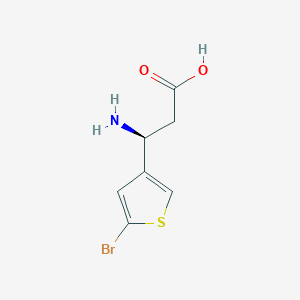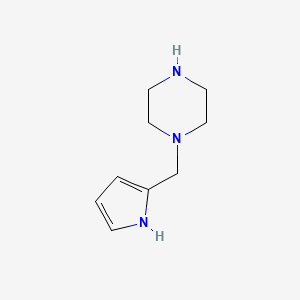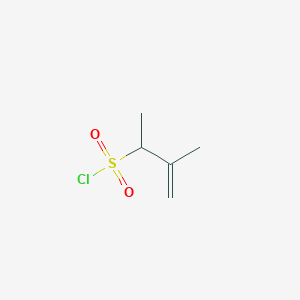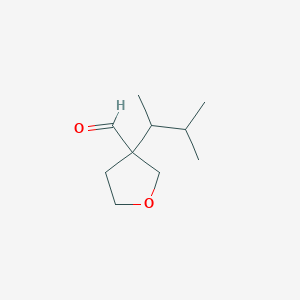![molecular formula C12H17NO2 B13310101 5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol](/img/structure/B13310101.png)
5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a methoxyphenol structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol typically involves the reaction of cyclopropylmethylamine with 2-methoxybenzaldehyde under specific conditions. The reaction proceeds through a series of steps including condensation, reduction, and purification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenol: Lacks the cyclopropylmethylamino group, resulting in different chemical properties.
Cyclopropylmethylamine: Does not contain the methoxyphenol structure, leading to different reactivity and applications.
5-Aminomethyl-2-methoxyphenol: Similar structure but lacks the cyclopropylmethyl group.
Uniqueness
5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol is unique due to the presence of both the cyclopropylmethylamino and methoxyphenol groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and diverse applications in research and industry .
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
5-[(cyclopropylmethylamino)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C12H17NO2/c1-15-12-5-4-10(6-11(12)14)8-13-7-9-2-3-9/h4-6,9,13-14H,2-3,7-8H2,1H3 |
Clave InChI |
CLTQRMRWOHJVSL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CNCC2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


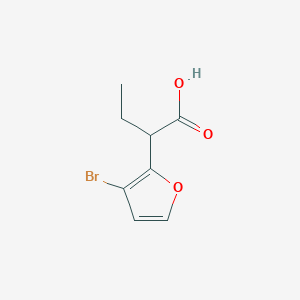
![1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13310027.png)
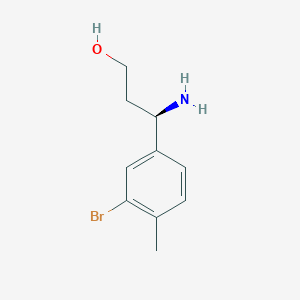

![1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13310042.png)
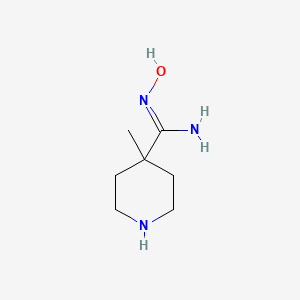
![5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13310045.png)
